(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid is a chiral heterocyclic amino acid distinguished by its unique pyridazinyl group. This compound is notable for its potential applications in medicinal chemistry and peptide synthesis, where it serves as an important building block due to its structural characteristics and biological activity. The compound's molecular formula is , and it features a pyridazine ring, which imparts specific chemical properties beneficial for various research applications.
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid can be sourced from specialized chemical suppliers and research institutions. It is classified as an amino acid derivative, specifically a heterocyclic amino acid, which is integral in the synthesis of peptides and other bioactive compounds. Its classification stems from the presence of both an amino group and a carboxylic acid group, alongside a pyridazine moiety that enhances its reactivity and interaction with biological systems.
The synthesis of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
The yield of these reactions can vary significantly, often ranging from 50% to 80%, depending on reaction conditions such as temperature, solvent choice, and catalyst efficiency .
The molecular structure of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid can be represented as follows:
The compound's InChI code is 1S/C7H9N3O2/c8-5(7(11)12)4-6-2-1-3-10-5/h1-3,10H,4,8H2,(H,11,12)/t5-/m0/s1
, which provides a standardized way to describe its chemical structure .
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid participates in various chemical reactions typical for amino acids:
These reactions are crucial for employing (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid in synthetic organic chemistry and drug development .
The mechanism of action for (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid primarily involves its interaction with various biological receptors:
Research indicates that this compound may exhibit effects on pathways involving adrenergic receptors and other neurochemical systems .
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 167.16 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in water |
pH | Typically neutral |
The compound's stability can be affected by temperature and pH levels, with degradation observed at elevated temperatures above 160°C .
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid has several applications in scientific research:
The chiral (S)-configuration of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid (CAS 2108415-76-3) is pivotal for precise biomolecular interactions. This stereochemistry enables selective binding to enantioselective biological targets, particularly neurotransmitter receptors and transporters, by mimicking endogenous L-amino acid conformations. The compound’s α-carbon stereocenter directs the spatial orientation of its pharmacophoric elements—the pyridazine ring and carboxylic acid group—optimizing hydrogen-bonding and dipole interactions with asymmetric binding pockets [2] [10]. Studies on analogous GABA transporter (GAT) inhibitors reveal that (S)-enantiomers exhibit up to 100-fold enhanced potency over (R)-counterparts due to complementary 3D target engagement [10]. This enantiopurity is synthetically preserved through asymmetric catalysis or chiral resolution, ensuring biological fidelity [9].
Table 1: Physicochemical Profile of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid
Property | Value | Source |
---|---|---|
CAS No. | 2108415-76-3 | [1] |
Molecular Formula | C₇H₉N₃O₂ | [1] [3] |
Molecular Weight | 167.17 g/mol | [1] [3] |
Storage Conditions | 2–8°C (dark, inert atmosphere) | [1] |
Chiral Purity | >98% (S)-enantiomer | [3] |
SMILES Notation | NC@@HC(O)=O | [1] |
The pyridazine heterocycle in this compound differentiates it fundamentally from pyridine or pyrimidine analogs. Key distinctions include:
Table 2: Bioisosteric Comparison of Azine Heterocycles
Parameter | Pyridazine | Pyridine | Pyrimidine |
---|---|---|---|
Dipole Moment (D) | 4.22 | 2.22 | 2.33 |
cLog P | −0.51 | 0.84 | 0.26 |
H-Bond Acceptor Sites | 2 | 1 | 2 |
pKa (Basicity) | 2.0 | 5.2 | 0.93 |
TPSA (Ų) | 25.8 | 12.9 | 25.8 |
Data sourced from quantum calculations and experimental measurements [2] [7].
The integration of pyridazine into drug design has evolved through three phases:
Synthetic methodologies advanced concurrently, transitioning from linear condensations to stereocontrolled strategies. For example, cycloadditions between 1,2,4,5-tetrazines and chiral enol ethers now deliver enantiopure pyridazine propanoates with >98% ee [7] [9].
Table 3: Evolution of Key Pyridazine-Containing Drugs
Drug (Approval Year) | Structure | Target | Clinical Use |
---|---|---|---|
Minaprine (1972) | 3-Aminopyridazine | Monoamine oxidase | Antidepressant (withdrawn) |
Relugolix (2020) | 3-Aminopyridazine | GnRH receptor | Prostate cancer |
Deucravacitinib (2022) | 3-Aminopyridazine | TYK2 kinase | Psoriasis |
Ponatinib (2012) | Imidazo[1,2-b]pyridazine | BCR-ABL kinase | Leukemia |
Adapted from pharmacophore classifications [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: